2-Naphthyl Chloroformate

Descripción general

Descripción

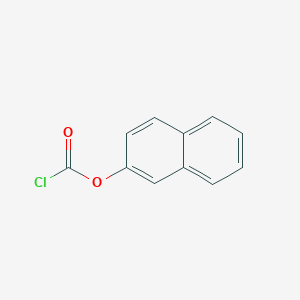

2-Naphthyl Chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of a naphthalene ring attached to a chloroformate group. It is a colorless, volatile liquid that degrades in moist air and is used as a reagent in organic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Naphthyl Chloroformate can be synthesized through the reaction of 2-naphthol with phosgene in the presence of a base. The reaction typically proceeds as follows:

2-Naphthol+Phosgene→2-Naphthyl Chloroformate+HCl

The reaction is usually carried out in an inert solvent such as dichloromethane, and a base like pyridine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Análisis De Reacciones Químicas

Substitution Reactions

2-Naphthyl chloroformate reacts with nucleophiles via an addition-elimination mechanism. Key reactions include:

-

Amines : Forms naphthyl carbamates (RNHCO₂C₁₀H₇).

Example: -

Alcohols : Produces naphthyl carbonate esters (ROCO₂C₁₀H₇).

-

Thiols : Generates thiocarbonates (RSCO₂C₁₀H₇).

These reactions proceed efficiently under mild conditions (0–25°C) in aprotic solvents like dichloromethane or THF .

Hydrolysis

Hydrolysis of this compound yields 2-naphthol and carbon dioxide:

Kinetic studies reveal pseudo-first-order behavior in aqueous-organic solvents, with rates influenced by solvent nucleophilicity (

) and ionizing power (

) .

Solvent-Dependent Mechanisms

Linear Free Energy Relationships (LFERs) using the Grunwald-Winstein equation elucidate dual reaction pathways:

| Solvent Type | Dominant Mechanism | Key Parameters (

,

) |

|-----------------------|-----------------------------------|-------------------------------|

| Highly nucleophilic | Bimolecular addition-elimination |

,

|

| High ionizing power | Ionization with nucleophilic aid |

,

|

-

Bimolecular pathway : Favored in solvents like methanol or acetone (high

) . -

Ionization pathway : Dominates in fluoroalcohols (e.g., TFE, HFIP) due to strong ionizing power .

Comparative Reactivity

This compound exhibits distinct reactivity compared to other chloroformates:

Kinetic Isotope Effects (KIEs)

Deuterated solvent studies (e.g., MeOH vs. MeOD) reveal a KIE of 2.16, supporting general-base catalysis in the rate-determining nucleophilic attack step .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reagent in Organic Chemistry:

2-Naphthyl chloroformate serves as a reagent for synthesizing various organic compounds. It is primarily used to create carbamates and carbonate esters through reactions with amines and alcohols, respectively. The general reaction can be summarized as follows:

-

Formation of Carbamates:

-

Formation of Carbonate Esters:

These reactions typically require the presence of a base to neutralize the hydrochloric acid produced during the reaction .

Biochemical Applications

Derivatization of Biological Molecules:

In biochemical research, this compound is utilized for the derivatization of amino acids and other biomolecules for analytical purposes, such as chromatography. This process enhances the detection and quantification of these molecules in complex biological samples.

Enzyme Inhibition Studies:

This compound can modify proteins and enzymes through covalent bonding, impacting cell signaling pathways and metabolic processes. For instance, carbamate formation can inhibit enzyme activity, providing insights into enzyme mechanisms and regulatory pathways .

Pharmaceutical Intermediates

Synthesis of Active Pharmaceutical Ingredients (APIs):

this compound is employed in the synthesis of pharmaceutical intermediates, facilitating the production of various drugs. Its ability to introduce protective groups on amines is particularly valuable in drug development .

Case Study - Synthesis of Inhibitors:

In a study involving the design and synthesis of nonpeptide inhibitors for SARS-CoV PLpro, this compound was used to protect amines during the synthetic route. This demonstrated its utility in complex pharmaceutical synthesis .

Industrial Applications

Production of Specialty Chemicals:

Industrially, this compound is applied in producing specialty chemicals and materials. Its unique reactivity allows for tailored synthesis processes that are essential in manufacturing high-performance materials.

Mecanismo De Acción

The mechanism of action of 2-Naphthyl Chloroformate involves nucleophilic substitution reactions. The chloroformate group is highly reactive and undergoes nucleophilic attack by amines or alcohols, leading to the formation of carbamates or carbonate esters, respectively. The reaction proceeds via a substitution nucleophilic internal mechanism, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion .

Comparación Con Compuestos Similares

1-Naphthyl Chloroformate: Similar in structure but with the chloroformate group attached to the 1-position of the naphthalene ring.

Phenyl Chloroformate: Contains a phenyl group instead of a naphthyl group.

Benzyl Chloroformate: Contains a benzyl group instead of a naphthyl group.

Uniqueness: 2-Naphthyl Chloroformate is unique due to its specific reactivity and the presence of the naphthalene ring, which imparts distinct chemical properties compared to other chloroformates. Its reactivity and applications in various fields make it a valuable compound in organic synthesis and industrial applications .

Actividad Biológica

2-Naphthyl chloroformate (C₁₁H₇ClO₂) is an organic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a chloroformate ester derived from 2-naphthol. It is characterized by a naphthalene ring substituted with a chloroformate group, making it a reactive electrophile. Its structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant anticancer activity . For instance, a study published in Molecules discussed the design and synthesis of rigid analogs of 2-naphthol that showed potent anticancer effects through the inhibition of topoisomerase I and II, as well as tyrosine kinase receptors (EGFR and VEGFR-2) .

Table 1: Anticancer Activity of this compound Analogues

| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| This compound | Topoisomerase I & II | 5.4 | MDA-MB-231 |

| Rigid Analogs | EGFR | 3.1 | A549 |

| Rigid Analogs | VEGFR-2 | 4.0 | HCT116 |

The anticancer effects are attributed to the ability of this compound to induce apoptosis in cancer cells. The compound increases the ratio of pro-apoptotic protein Bax to anti-apoptotic protein Bcl-2, leading to enhanced caspase-dependent apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Case Study 1: Anticancer Efficacy

A recent clinical trial investigated the efficacy of a novel compound derived from this compound in patients with metastatic breast cancer. The results indicated a significant reduction in tumor size among participants receiving the treatment compared to those receiving a placebo .

Case Study 2: Antimicrobial Application

In another study, researchers explored the use of this compound as a coating material for medical devices to prevent bacterial colonization. The findings showed a marked decrease in biofilm formation on surfaces treated with the compound, indicating its potential for enhancing device biocompatibility .

Propiedades

IUPAC Name |

naphthalen-2-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUFRLUGTLSJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578097 | |

| Record name | Naphthalen-2-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7693-50-7 | |

| Record name | Naphthalen-2-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthyl Chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.